molecular formula C8H8N4O3 B241220 Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No. B241220
M. Wt: 208.17 g/mol
InChI Key: QSKSWMURHMMOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a heterocyclic organic compound that contains a triazolopyrimidine ring system. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is not well understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the target organism.
Biochemical and Physiological Effects:
Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antimicrobial, anticancer, and antiviral activity. It has also been shown to have a potent inhibitory effect on certain enzymes involved in the biosynthesis of nucleic acids.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is that it is relatively easy to synthesize using simple and cost-effective methods. This makes it an attractive compound for use in lab experiments. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to predict its activity in different systems.

Future Directions

There are several future directions for research on Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate. One potential direction is to further investigate its potential application in medicinal chemistry, particularly in the development of new antimicrobial, anticancer, and antiviral agents. Another direction is to explore its potential application in material science, particularly in the development of new organic electronic and optoelectronic devices. Additionally, further research is needed to elucidate the mechanism of action of this compound and to determine its potential as a pesticide in agricultural chemistry.
In conclusion, Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential application in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied. Further research is needed to explore its potential in medicinal chemistry, material science, and agricultural chemistry, and to elucidate its mechanism of action.

Synthesis Methods

Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of ethyl cyanoacetate with 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of acetic acid. The reaction mixture is then heated to reflux, and the resulting product is purified using column chromatography.

Scientific Research Applications

Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, this compound has been evaluated for its antimicrobial, anticancer, and antiviral activity. In material science, it has been studied for its potential application in organic electronics and optoelectronics. In agricultural chemistry, it has been evaluated for its potential use as a pesticide.

properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N4O3/c1-2-15-7(14)5-3-9-8-11-10-4-12(8)6(5)13/h3-4H,2H2,1H3,(H,9,11)

InChI Key

QSKSWMURHMMOES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2NN=CN2C1=O

Canonical SMILES

CCOC(=O)C1=CN=C2NN=CN2C1=O

Origin of Product

United States

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